Yadanzioside I

Antiviral Tobacco Mosaic Virus Quassinoid SAR

Researchers screening anti-TMV candidates often face weak positive controls with limited quantitative validation. Yadanzioside I resolves this with a peer-reviewed IC50 of 4.22 μM-27.8-fold more potent than the agricultural standard ningnanmycin (IC50 117.3 μM)-providing a reproducible benchmark for half-leaf and leaf-disk assays on Nicotiana glutinosa. • Validated anti-TMV reference inhibitor with batch-specific HPLC, NMR, and MS verification. • Dual-indication data: also documented in the P-388 murine leukemia model, reducing library redundancy across antiviral and oncology programs. • Structurally defined glycoside (ALogP -3.303) for C-3 glycosylation SAR studies vs. aglycone bruceine B.

Molecular Formula C29H38O16
Molecular Weight 642.6 g/mol
Cat. No. B12310186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanzioside I
Molecular FormulaC29H38O16
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)44-14)42-10(2)31)23(37)18(36)21(28)27(11,3)6-12(32)19(9)45-25-17(35)16(34)15(33)13(7-30)43-25/h11,13-18,20-23,25,30,33-37H,5-8H2,1-4H3
InChIKeyQVXFIBXCQCYPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yadanzioside I Sourcing Guide


Yadanzioside I (CAS 99132-95-3) is a C-20 quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae), bearing a 3-O-(β-D-glucopyranosyl) substituent on a picras-3-en-21-oate core with a 15-O-acetyl ester [1]. It is classified among the top-tier anti-tobacco mosaic virus (TMV) quassinoids alongside brusatol, bruceine B, and bruceoside B, and additionally exhibits documented antileukemic activity against murine P-388 lymphocytic leukemia [1][2]. Commercial sourcing is available under defined purity (≥96% by HPLC) with batch-specific analytical verification including NMR and MS, supporting reproducible experimental use .

Source Identity
Brucea javanica seed-derived quassinoid glycoside; 3-O-(β-D-glucopyranosyl) substituent confirmed
Analytical Verification
Batch-specific HPLC (≥96%), NMR, and MS characterization supplied for reproducible experimental use
Research Use Context
Reported anti-TMV and antileukemic activity in research models; glycoside SAR probe and dual-indication screening

Yadanzioside I vs. Generic Quassinoid Analogs


Within the Brucea javanica quassinoid family, individual glycosides exhibit divergent pharmacodynamic profiles despite sharing the bruceolide scaffold. Yadanzioside I bears a 3-O-(β-D-glucopyranosyl) moiety that simultaneously confers distinct physicochemical properties (computed ALogP of -3.303 and aqueous solubility differentiated from aglycones) while attenuating certain biological activities relative to non-glycosylated counterparts, as demonstrated by the class-wide observation that quassinoid glycosides are considerably less active in vitro than their aglycones in antimalarial assays [1][2]. The 15-O-acetyl ester further distinguishes it from deacetyl-yadanzioside I (C27H36O15), a closely related congener identified in phytochemical profiling studies [3]. Substituting yadanzioside I with brusatol, bruceine B, or another yadanzioside congener without accounting for these structural determinants risks altering both the magnitude and selectivity of pharmacological readouts.

Yadanzioside I Attribute
Generic Quassinoid / Analog Risk
3-O-(β-D-glucopyranosyl) moiety; computed ALogP -3.303
Aglycone analogs (e.g., bruceine B) exhibit higher LogP and may require different solvent systems; solubility profiles are not equivalent
Class-level glycoside activity attenuation relative to aglycones
Non-glycosylated quassinoids may produce higher apparent in vitro potency, shifting dose-response interpretation
15-O-acetyl ester present (distinct from deacetyl-yadanzioside I)
Deacetyl analog lacks C-15 ester; SAR for target engagement may not transfer directly

Yadanzioside I Comparative Evidence


Anti-TMV Potency vs. Ningnanmycin

Yadanzioside I demonstrates an anti-TMV IC50 of 4.22 μM, compared to the positive control ningnanmycin which exhibits an IC50 of 117.3 μM in the same direct head-to-head assay [1]. This represents a 27.8-fold greater potency for yadanzioside I over the commercial agricultural antiviral standard. Among the 17 quassinoids tested in this study, yadanzioside I ranks within the 8 most potent compounds (IC50 range: 3.42–5.66 μM), alongside brusatol, bruceine B, bruceoside B, yadanzioside L, bruceine D, yadanziolide A, and aglycone of yadanziolide D [1].

Anti-TMV IC50 vs. ningnanmycin
Direct comparison
4.22 μM
27.8× reference
Reported anti-TMV potency; ranked within highest activity cluster among 17 quassinoids
Half-leaf assay, Nicotiana glutinosa; ningnanmycin IC50 117.3 μM
Antiviral Tobacco Mosaic Virus Quassinoid SAR

Glycosylation Impact vs. Bruceine B

Yadanzioside I possesses a 3-O-(β-D-glucopyranosyl) substituent on the bruceolide scaffold, as confirmed by the IUPAC systematic name methyl (11β,12α,15β)-15-acetoxy-3-(β-D-glucopyranosyloxy)-11,12-dihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate . This glycosylation yields a computed ALogP of -3.303 and a molecular polar surface area of 245.03 Ų [1], consistent with enhanced aqueous solubility compared to the non-glycosylated aglycone bruceine B. At the class level, quassinoid glycosides as a group have been shown to be considerably less active in vitro than their corresponding aglycones in antimalarial assays, indicating that glycosylation modulates bioactivity magnitude [2].

Glycosylation physicochemical profile
Class-level
ALogP -3.303
MPSA 245.03 Ų
Glycoside-specific polarity profile; class-level evidence indicates glycosides may show reduced in vitro activity vs. aglycones
Computed parameters; antimalarial assay class inference applied
Glycoside Chemistry Solubility Structural Biology

Anti-TMV Potency Cluster Ranking

In the comprehensive 17-compound anti-TMV screen by Yan et al. (2010), only 8 quassinoids achieved the top potency tier with IC50 values between 3.42 and 5.66 μM [1]. Yadanzioside I, at IC50 = 4.22 μM, ranks within this elite cluster and is more potent than 9 other quassinoids tested in the same study, including javanicolide E and javanicolide F (the two newly described compounds) which fell outside this top tier [1]. The 8-member elite cluster includes brusatol (3), bruceine B (4), bruceoside B (5), yadanzioside I (6), yadanzioside L (7), bruceine D (8), yadanziolide A (9), and aglycone of yadanziolide D (17) [1].

Intra-study potency ranking
Direct comparison
Top 8 of 17
Positioned within the 3.42–5.66 μM elite cluster; ranked alongside brusatol, bruceine B and other top quassinoids
17-compound head-to-head screen under identical conditions
Antiviral Screening Structure-Activity Relationship Natural Product Potency Ranking

Dual Anti-TMV and Antileukemic Profile

Yadanzioside I is one of the relatively few Brucea javanica quassinoids with quantitatively documented activity in two distinct therapeutic indication areas. Its anti-TMV IC50 of 4.22 μM was established in the Yan et al. (2010) half-leaf assay [1]. Independently, yadanzioside I was demonstrated to exhibit antileukemic activity against murine P-388 lymphocytic leukemia in the Yoshimura et al. (1985) isolation and structural characterization study, alongside yadanziosides A, B, C, E, F, G, J, K, and L [2]. By contrast, brusatol — while a more extensively studied antitumor quassinoid — is not documented in the same anti-TMV elite cluster study with an individual IC50, and bruceine B, though present in both clusters, lacks the glycoside-specific solubility and formulation properties of yadanzioside I.

Dual anti-TMV + antileukemic profile
Cross-study
2 indication areas
Yadanzioside I uniquely provides quantitative data in both antiviral and leukemia models, unlike single-indication comparators
P-388 murine leukemia confirmation; brusatol lacks independent anti-TMV IC50
Antiviral Antileukemic Multi-Target Natural Product

15-O-Acetyl vs. Deacetyl Analog

Yadanzioside I bears a 15-O-acetyl ester group (C29H38O16, MW 642.6 Da) that distinguishes it from deacetyl-yadanzioside I (C27H36O15, MW 552.6 Da), a naturally co-occurring or derivatized congener identified in comprehensive phytochemical profiling of Brucea javanica by He et al. (2021) and catalogued in the 2022 Frontiers in Pharmacology constituent review [1]. The 15-O-acetyl moiety represents a loss of C2H2O (42 Da) upon deacetylation, a modification known in the quassinoid literature to influence both antimalarial potency (C-15 ester requirements documented in brusatol SAR studies) [1][2].

15-O-acetyl vs. deacetyl analog
Class-level
Δ90 Da
Acetyl/deacetyl pair forms a defined matched molecular set for probing C-15 ester pharmacophore contributions
Deacetyl-yadanzioside I (C27H36O15) catalogued; SAR extrapolated from brusatol series
Structure-Activity Relationship Quassinoid Derivatization Natural Product Analog Studies

Yadanzioside I Application Scenarios


TMV Inhibitor Reference Standard

Yadanzioside I serves as a quantitatively validated positive control or reference inhibitor in anti-TMV screening campaigns, with an established IC50 of 4.22 μM that is 27.8-fold more potent than the conventional agricultural standard ningnanmycin (IC50 = 117.3 μM) [1]. Its position within the elite 8-compound cluster (3.42–5.66 μM range) from the 17-quassinoid Yan et al. 2010 study provides statistical confidence for its use as a reproducible benchmark in half-leaf and leaf-disk assays on Nicotiana glutinosa [1]. This quantitative superiority over ningnanmycin directly supports procurement for laboratories seeking to replace the weak positive control with a potent, well-characterized natural product standard.

C-3 Glycosylation SAR Probe

The 3-O-(β-D-glucopyranosyl) substituent of yadanzioside I (ALogP -3.303) provides a structurally defined glycoside counterpart to the aglycone bruceine B for comparative pharmacological studies [2]. Class-level evidence that glycosides are considerably less active in vitro than aglycones establishes a testable hypothesis: yadanzioside I vs. bruceine B comparisons can quantify the specific contribution of C-3 glycosylation to potency, cellular permeability, and aqueous solubility within a single scaffold [2]. This defined glycoside/aglycone pair is suitable for medicinal chemistry programs investigating glycosylation as a strategy to modulate pharmacokinetic properties of quassinoid leads.

Dual-Indication Antiviral & Antileukemic Screening

For laboratories operating antiviral and oncology screening cascades, yadanzioside I offers a single chemical entity with peer-reviewed activity data in both the anti-TMV assay (IC50 = 4.22 μM) [1] and the P-388 murine leukemia model [3]. This dual-documentation reduces compound library redundancy, as a single procurement supports assay development and validation across two distinct therapeutic programs, unlike single-indication comparators such as brusatol which lack the same breadth of cross-indication quantitative data.

C-15 Ester Pharmacophore Mapping

Yadanzioside I (C29H38O16, MW 642.6 Da, 15-O-acetyl present) and its structurally characterized deacetyl analog deacetyl-yadanzioside I (C27H36O15, MW 552.6 Da, 15-O-acetyl absent) [4] form a defined matched molecular pair for SAR studies probing the contribution of the C-15 ester to target binding and functional activity. The 90 Da mass difference enables straightforward analytical discrimination by LC-MS, facilitating direct comparative assessment of cellular potency, target engagement, and metabolic stability between the acetylated and deacetylated forms.

Application
Selection Property
Validation Focus
Anti-TMV inhibitor screening
Reported potency benchmark vs. agricultural standard
Potency reproducibility in leaf-disk assays and inter-laboratory method transfer
Glycosylation SAR probe
Glycoside/aglycone matched pair for solubility-permeability studies
Quantifying C-3 glycosylation effect on cellular activity and aqueous handling
Dual-indication antiviral/antileukemic screening
Cross-program activity data availability
Assay transferability between plant virus and murine leukemia models
C-15 ester pharmacophore mapping
Acetyl/deacetyl matched molecular pair for ester-dependent pharmacology
LC-MS discrimination and target engagement comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yadanzioside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.